molecular formula C7H11N3OS B6019938 4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B6019938
M. Wt: 185.25 g/mol
InChI Key: CYUJFCTXMGDVBY-UHFFFAOYSA-N
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Description

4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tetrahydrofuran ring, a triazole ring, and a hydrosulfide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihydroxybutane under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or amidine under reflux conditions.

    Coupling of the Tetrahydrofuran and Triazole Rings: The two rings are coupled together using a suitable linker, such as a halogenated alkane, under basic conditions.

    Introduction of the Hydrosulfide Group: The hydrosulfide group is introduced by reacting the coupled product with hydrogen sulfide gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.

    Substitution: The hydrosulfide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydrosulfide group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h5H,2-4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJFCTXMGDVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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